molecular formula C17H23N3OS B12229668 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12229668
M. Wt: 317.5 g/mol
InChI Key: IDDXEOOTHJXXOE-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked to a methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methylthiophene Group: The methylthiophene group is introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the piperidine-methylthiophene moiety with the pyrimidine ring under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-methylthiophene
  • Piperidine derivatives
  • Pyrimidine analogs

Uniqueness

5-Ethyl-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

5-ethyl-2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C17H23N3OS/c1-3-14-10-18-17(19-11-14)21-15-6-8-20(9-7-15)12-16-5-4-13(2)22-16/h4-5,10-11,15H,3,6-9,12H2,1-2H3

InChI Key

IDDXEOOTHJXXOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(S3)C

Origin of Product

United States

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